molecular formula C13H20N2O B3119303 (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol CAS No. 249611-13-0

(R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol

Cat. No.: B3119303
CAS No.: 249611-13-0
M. Wt: 220.31 g/mol
InChI Key: YKKYMWBFTVIDFV-DGCLKSJQSA-N
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Description

®-1-(®-1-benzylpiperazin-2-yl)ethan-1-ol is a chiral compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring and an ethan-1-ol group attached to the second nitrogen atom. The chirality of the compound arises from the presence of two stereocenters, making it an important molecule in stereoselective synthesis and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(®-1-benzylpiperazin-2-yl)ethan-1-ol typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction where benzyl chloride reacts with the piperazine ring in the presence of a base such as sodium hydroxide.

    Addition of the Ethan-1-ol Group: The ethan-1-ol group is introduced via a reductive amination reaction where an aldehyde or ketone reacts with the piperazine derivative in the presence of a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of ®-1-(®-1-benzylpiperazin-2-yl)ethan-1-ol involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are also chosen to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions where the ethan-1-ol group is oxidized to form a carbonyl compound.

    Reduction: Reduction reactions can convert the carbonyl group back to the ethan-1-ol group.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often use alkyl halides and bases like sodium hydroxide.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Regeneration of the ethan-1-ol group.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

®-1-(®-1-benzylpiperazin-2-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(®-1-benzylpiperazin-2-yl)ethan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(®-1-benzylpiperazin-2-yl)ethan-1-amine: Similar structure but with an amine group instead of an ethan-1-ol group.

    ®-1-(®-1-benzylpiperazin-2-yl)propan-1-ol: Similar structure but with a propan-1-ol group instead of an ethan-1-ol group.

Uniqueness

®-1-(®-1-benzylpiperazin-2-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both a benzyl group and an ethan-1-ol group. This combination of features makes it a valuable compound in stereoselective synthesis and pharmaceutical research.

Properties

IUPAC Name

(1R)-1-[(2R)-1-benzylpiperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11(16)13-9-14-7-8-15(13)10-12-5-3-2-4-6-12/h2-6,11,13-14,16H,7-10H2,1H3/t11-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKYMWBFTVIDFV-DGCLKSJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CNCCN1CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1CNCCN1CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701210495
Record name (αR,2R)-α-Methyl-1-(phenylmethyl)-2-piperazinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249611-13-0
Record name (αR,2R)-α-Methyl-1-(phenylmethyl)-2-piperazinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=249611-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR,2R)-α-Methyl-1-(phenylmethyl)-2-piperazinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol
Reactant of Route 2
(R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol
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(R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol
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(R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol
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(R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol
Reactant of Route 6
(R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol

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